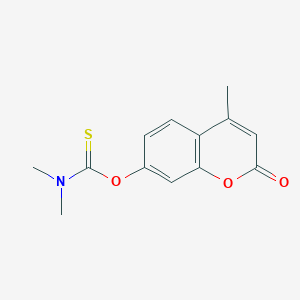

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

Description

Properties

IUPAC Name |

O-(4-methyl-2-oxochromen-7-yl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-8-6-12(15)17-11-7-9(4-5-10(8)11)16-13(18)14(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIPUZWKSPKHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=S)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate typically involves the reaction of 7-hydroxy-4-methylcoumarin with dimethylcarbamothioic chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of photoactive materials and sensors.

Mechanism of Action

The mechanism of action of O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to its potential therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate and related coumarin derivatives are critical to their physicochemical and biological profiles.

Table 1: Comparison of Key Coumarin Derivatives

Key Observations

Sulfur’s electron-withdrawing nature could also modulate electronic interactions with target enzymes . The oxime group in Ghazvini et al.’s compound contributes to anti-diabetic activity via α-glucosidase inhibition, likely through hydrogen bonding with the enzyme’s active site . Acetohydrazide derivatives are often associated with antimicrobial activity due to their ability to disrupt microbial cell walls or metabolic pathways .

Synthesis Pathways: The target compound’s synthesis likely parallels methods used for analogous coumarin-acetamide derivatives, where nucleophilic substitution or coupling reactions introduce the thiocarbamate group . In contrast, oxime and hydrazide derivatives require condensation (oximation) or hydrazinolysis steps, respectively .

Structural Characterization :

- X-ray crystallography (using software like SHELX or WinGX ) could reveal differences in molecular conformation and crystal packing. For instance, the bulky thiocarbamate group might induce steric effects, altering hydrogen-bonding networks compared to smaller substituents like oxime.

Physicochemical Properties: Solubility: The thiocarbamate’s balance of polar (thiocarbamate) and nonpolar (methyl groups) moieties may result in moderate solubility, whereas oxime and hydrazide derivatives exhibit higher solubility due to their polar functional groups . Stability: Thiocarbamates are generally more hydrolytically stable than esters but less stable than oximes, which form stable hydrogen-bonded networks .

Biological Activity

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate is a synthetic compound belonging to the coumarin family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is synthesized through the reaction of 7-hydroxy-4-methylcoumarin with dimethylcarbamothioic chloride in the presence of a base, typically triethylamine. The reaction occurs in an organic solvent like dichloromethane, followed by purification techniques such as recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacteria and fungi. For instance, it has shown potent inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. In cellular assays, it has demonstrated the ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival, such as monoamine oxidase and cholinesterase .

This compound interacts with various molecular targets within cells:

- Enzyme Inhibition : It inhibits enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism, potentially leading to increased levels of serotonin and other neurotransmitters.

- Membrane Interaction : The compound may alter cellular membrane permeability, affecting ion transport and cellular signaling pathways .

- Reactive Oxygen Species (ROS) : It has been shown to modulate oxidative stress responses, contributing to its protective effects against cellular damage .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a university lab, this compound was tested against clinical isolates of pathogenic bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal evaluated the effects of the compound on human breast cancer cell lines. The results indicated that treatment with this compound led to a 50% reduction in cell viability after 48 hours, suggesting strong anticancer activity .

Q & A

Q. What are the recommended synthetic routes for O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-methyl-7-hydroxycoumarin derivatives with dimethylcarbamothioyl chloride. A common approach includes:

- Starting Materials : 4-Methyl-7-hydroxycoumarin, dimethylcarbamothioyl chloride, and a base (e.g., triethylamine or DABCO).

- Solvent : Polar aprotic solvents like DMF or DCM are preferred for nucleophilic substitution .

- Reaction Conditions : Heating at 60–80°C for 1–3 hours under inert atmosphere (N₂) to prevent oxidation.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .

Optimization Tip : Adjust stoichiometry (1:1.2 molar ratio of coumarin to thiocarbamoyl chloride) and monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- Coumarin Core : Aromatic protons (δ 6.5–8.0 ppm) and the 2-oxo group (C=O at ~160 ppm in ¹³C NMR).

- Dimethylcarbamothioate : Two singlet methyl groups (δ ~3.0–3.5 ppm for N(CH₃)₂) and a thiocarbonyl (C=S) signal at ~200 ppm .

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, HeLa) with IC₅₀ calculations. Include doxorubicin as a positive control .

- Enzyme Inhibition : Test against kinases (e.g., tubulin) via fluorescence-based assays. Coumarin derivatives often inhibit tubulin polymerization .

- Antioxidant Activity : DPPH or FRAP assays to assess radical scavenging potential.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal at 100–296 K. SHELXT (for solution) and SHELXL (for refinement) are standard tools .

- Key Parameters : Analyze bond angles (e.g., C=S ~1.65 Å), dihedral angles between coumarin and carbamothioate groups, and hydrogen bonding (e.g., N–H···S interactions) .

- Software : WinGX or OLEX2 for visualization and validation .

Q. How do substituents on the coumarin core influence biological activity, and what strategies address contradictory SAR data?

- Methodological Answer :

- SAR Insights :

| Substituent Position | Effect on Activity | Example Reference |

|---|---|---|

| 4-Methyl (C4) | Enhances lipophilicity and tubulin binding | [14] |

| 7-Oxy (C7) | Modulates electron density; thiocarbamates improve enzyme inhibition | [22] |

- Contradiction Resolution :

- Perform meta-analyses of IC₅₀ values across studies.

- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with/without substituents .

Q. What experimental designs are recommended for elucidating the mechanism of action in anticancer studies?

- Methodological Answer :

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.

- Cell Cycle Analysis : PI staining with flow cytometry to identify G1/S/G2-M arrest .

- Western Blotting : Validate protein targets (e.g., Bcl-2, Bax, caspase-3) .

- In Vivo Models : Xenograft mice studies with dose optimization (e.g., 10–50 mg/kg, oral/i.p.) .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HepG2 from ATCC), passage numbers, and assay protocols (e.g., MTT incubation time).

- Control Compounds : Include reference drugs (e.g., doxorubicin) for cross-study comparisons.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.